2-ET-3-METHYL-1-PHENETHYLAMINO-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE
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Overview
Description
2-ET-3-METHYL-1-PHENETHYLAMINO-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE is a complex organic compound belonging to the class of benzoimidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoimidazopyridine core with various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of 2-ET-3-METHYL-1-PHENETHYLAMINO-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-ET-3-METHYL-1-PHENETHYLAMINO-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds include other benzoimidazopyridines, such as:
- 3-METHYL-1-MORPHOLIN-4-YL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE
- 2-BENZYL-3-ME-1-PYRROLIDIN-1-YL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE
These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of 2-ET-3-METHYL-1-PHENETHYLAMINO-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE lies in its specific substituents that confer distinct biological and chemical properties .
Properties
IUPAC Name |
2-ethyl-3-methyl-1-(2-phenylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-3-18-16(2)19(15-24)23-26-20-11-7-8-12-21(20)27(23)22(18)25-14-13-17-9-5-4-6-10-17/h4-12,25H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJXCHLSDGCOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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